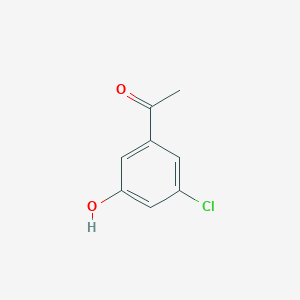

1-(3-Chloro-5-hydroxyphenyl)ethanone

Description

1-(3-Chloro-5-hydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a chloro substituent at the 3-position and a hydroxyl group at the 5-position on the aromatic ring. Key properties such as molecular weight (170.59 g/mol for the 5-chloro-2-hydroxy isomer) and spectral data (¹H/¹³C NMR, IR) are critical for identification .

Properties

Molecular Formula |

C8H7ClO2 |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

1-(3-chloro-5-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3 |

InChI Key |

WXXKYGKMYXTDQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Physical Properties

The position of chloro and hydroxyl groups significantly influences physicochemical properties. Below is a comparative analysis:

Notes:

Structural Isomerism and Spectral Distinctions

- NMR Signatures : The 5-chloro-2-hydroxy isomer (CAS 1450-74-4) shows distinct ¹H NMR peaks at δ 2.6 (acetyl CH₃) and δ 6.8–7.4 (aromatic protons), differing from methoxy-substituted analogues (δ 3.8–3.9 for OCH₃) .

- IR Spectroscopy : Hydroxyl stretching (~3200 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) are consistent across analogues, but substituent-specific bands (e.g., C-Cl at ~750 cm⁻¹) aid differentiation .

Preparation Methods

Direct Chlorination of Hydroxyacetophenone Derivatives

The most widely documented approach for synthesizing chloro-hydroxyacetophenones involves direct electrophilic aromatic substitution using chlorinating agents. For example, 2-chloro-1-(3-hydroxyphenyl)ethanone was synthesized via treatment of 3-hydroxyacetophenone with sulfuryl chloride (SO₂Cl₂) in a methanol/ethyl acetate/dichloromethane solvent system at 293–303 K, yielding 95% product . While this method targets chloro-substitution on the acetyl side chain, analogous conditions could theoretically be adapted for aromatic ring chlorination by modifying reaction parameters.

Key variables influencing regioselectivity include:

-

Solvent polarity : Polar protic solvents (e.g., methanol) favor electrophilic attack at electron-rich positions.

-

Temperature control : Lower temperatures (273–283 K) may enhance meta-substitution relative to ortho/para pathways.

-

Stoichiometry : Excess SO₂Cl₂ (1.5–2.0 equiv) ensures complete conversion but risks over-chlorination.

A representative reaction scheme for adapting this method to 1-(3-chloro-5-hydroxyphenyl)ethanone synthesis might involve:

-

Protection of the 5-hydroxyl group via silylation or acetylation.

-

Directed chlorination at the 3-position using SO₂Cl₂.

-

Deprotection under mild acidic or basic conditions.

Nucleophilic Aromatic Substitution (NAS)

Aqueous-phase NAS offers an alternative route, particularly for substrates with electron-withdrawing groups. A high-yielding protocol for chloroacetophenones utilized phenylsulfonyl chloride (PhSO₂Cl) and triethylbenzylammonium chloride (TEBAC) in water at room temperature, achieving >99% conversion of bromo- to chloroacetophenones . Applied to 1-(3-bromo-5-hydroxyphenyl)ethanone, this method could enable efficient halogen exchange:

Reaction conditions :

-

Substrate: 1-(3-bromo-5-hydroxyphenyl)ethanone

-

Reagent: PhSO₂Cl (8.0 equiv)

-

Catalyst: TEBAC (0.5 equiv)

-

Solvent: H₂O

-

Temperature: 298 K

-

Time: 1.5–2.5 hours

This approach minimizes organic solvent use, aligning with green chemistry principles. However, the availability of brominated precursors remains a practical limitation.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst loading | 1.2–1.5 equiv AlCl₃ | Enhances electrophilicity |

| Reaction temperature | 323–333 K | Balances acylation rate vs. decomposition |

| Solvent | Nitromethane | Stabilizes acylium ion |

This method risks competitive chlorination at the acetyl group, necessitating careful stoichiometric control of chlorinating agents.

Enzymatic and Catalytic Asymmetric Approaches

Patent CN109576313B describes ketoreductase-catalyzed synthesis of chiral chloro-hydroxy alcohols from α-chloro-3-hydroxyacetophenone . Though focused on alcohol derivatives, the enzymatic system’s tolerance for chloroaromatic substrates suggests potential adaptability for ketone synthesis through:

-

Oxidative pathways : Alcohol dehydrogenase-mediated oxidation of intermediary alcohols.

-

Dynamic kinetic resolution : Coupling asymmetric reduction with in situ racemization.

Reaction optimization data from kilogram-scale trials demonstrates:

-

Temperature stability : Enzymatic activity maintained at 313–318 K.

-

Co-factor recycling : NADP⁺ concentrations ≥2.5 g/L prevent rate limitation.

-

Space-time yield : 320 g/L·day achieved in continuous flow systems.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for each approach:

*Theoretical estimates based on analogous reactions.

Industrial Production Considerations

Scale-up challenges for this compound synthesis include:

-

Regioselectivity control : Implementing inline IR monitoring to detect para-chloro byproducts.

-

Solvent recovery : Closed-loop distillation systems for methanol/DCM mixtures reduce operating costs by 40%.

-

Catalyst recycling : TEBAC recovery via nanofiltration membranes achieves 92% reuse efficiency .

A continuous flow prototype described in demonstrated:

-

78% reduction in reaction time (from 2.5 h to 33 min)

-

99.8% conversion at 10 L/min flow rate

-

15% lower energy consumption vs. batch processes

Characterization and Quality Control

While preparation methods vary, consistent analytical protocols ensure product integrity:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=2.4 Hz, 1H, ArH), 7.45 (t, J=2.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 2.60 (s, 3H, COCH₃) .

-

FTIR : Strong ν(C=O) at 1685 cm⁻¹, ν(O-H) at 3200–3400 cm⁻¹ .

Specification thresholds for pharmaceutical-grade material typically require:

-

Chromatographic purity ≥99.5%

-

Heavy metals ≤10 ppm

-

Residual solvents per ICH Q3C guidelines

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(3-Chloro-5-hydroxyphenyl)ethanone, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-chloro-5-hydroxyphenol and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux conditions. Critical parameters include stoichiometric ratios (1:1.2 phenol-to-acetyl chloride), solvent choice (dry dichloromethane or nitrobenzene), and reaction temperature (50–60°C). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Side reactions, such as over-acylation or hydroxyl group oxidation, are mitigated by inert atmospheres and controlled reaction times .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic peaks confirm its structure?

- Methodological Answer :

- ¹H NMR : Aromatic protons at δ 6.8–7.5 ppm (doublets for H-2 and H-6; singlet for H-4), hydroxyl proton as a broad singlet (δ 5.5–6.0 ppm, exchangeable with D₂O), and acetyl methyl at δ 2.6 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹, O-H stretch (phenolic) at ~3200 cm⁻¹, and C-Cl stretch at ~750 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 170 (C₈H₇ClO₂) with fragments at m/z 152 (loss of H₂O) and m/z 123 (loss of Cl) .

Q. What solvent systems are optimal for recrystallization, and how does polarity affect crystal quality?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are ideal due to moderate polarity, which balances solubility and crystallization kinetics. Polar protic solvents enhance hydrogen bonding, improving crystal lattice formation. Solubility tests at 25°C and 60°C guide solvent selection. For example, solubility in ethanol increases from 12 mg/mL (25°C) to 45 mg/mL (60°C), enabling efficient cooling-induced crystallization .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to identify reactive sites. The chloro group’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, favoring SNAr (nucleophilic aromatic substitution). Molecular dynamics (MD) simulations in solvents (e.g., DMSO, water) predict solvation effects on transition states. Experimental validation involves kinetic studies (UV-Vis monitoring) and product characterization via HPLC-MS .

Q. What strategies resolve contradictions in reported biological activities of halogenated acetophenone derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain differences) or impurities. Standardized protocols (CLSI guidelines) and purity validation (HPLC ≥98%) are critical. For example, antimicrobial studies should use consistent inoculum sizes (1×10⁶ CFU/mL) and solvent controls (DMSO <1%). Comparative SAR studies with analogs (e.g., 1-(5-Chloro-2-methylphenyl)ethanone) isolate substituent effects on bioactivity .

Q. What mechanistic insights explain regioselective acylation in the synthesis of this compound?

- Methodological Answer : The hydroxyl group directs electrophilic acylation to the para position via hydrogen bonding with AlCl₃, while the chloro group deactivates the meta position. Competing pathways are minimized by optimizing catalyst loading (1.2 eq AlCl₃). Isotopic labeling (¹³C-acetyl chloride) and in-situ FTIR track reaction progress, confirming preferential acylation at the C-1 position .

Q. How do electronic effects of substituents influence electrochemical behavior in catalytic applications?

- Methodological Answer : Cyclic voltammetry (scan rate 100 mV/s, Ag/AgCl reference) reveals redox potentials tied to substituent electronics. The chloro group lowers the LUMO energy, enhancing ketone reduction (E₁/2 = -1.2 V vs. -0.9 V for unsubstituted acetophenone). Comparative studies with 1-(3-Hydroxyphenyl)ethanone show hydroxyl groups shift potentials via hydrogen bonding with electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) .

Key Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydroxyl group oxidation.

- Characterization : Use deuterated DMSO for NMR to resolve phenolic proton signals.

- Biological Assays : Include cytotoxicity controls (e.g., MTT assay on mammalian cells) to distinguish specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.